molecular formula C23H26Cl2N4O3 B2922055 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride CAS No. 1189909-55-4

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride

Cat. No.: B2922055
CAS No.: 1189909-55-4
M. Wt: 477.39
InChI Key: LFXRHZGKJNXMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride is a synthetic organic compound provided for research and development purposes. This molecule features a complex structure with a molecular formula of C 23 H 26 Cl 2 N 4 O 3 and a molecular weight of 477.4 g/mol . Its architecture incorporates a piperazine linker connected to a 3-chlorophenyl-substituted imidazole ring and a 3,4-dimethoxyphenyl ethanone group, a scaffold often of interest in medicinal chemistry and pharmaceutical research for exploring structure-activity relationships . The presence of these functional groups makes it a valuable intermediate or building block in the synthesis of more complex molecules, particularly for investigating potential interactions with biological targets. It is supplied as a hydrochloride salt to enhance stability and solubility. This product is intended for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for use in humans, animals, or for diagnostic procedures. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3.ClH/c1-30-20-7-6-17(14-21(20)31-2)15-22(29)26-10-12-27(13-11-26)23-25-8-9-28(23)19-5-3-4-18(24)16-19;/h3-9,14,16H,10-13,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXRHZGKJNXMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.

    Coupling Reactions: The imidazole and piperazine rings are coupled using a suitable linker, such as an alkyl halide, under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its potential interaction with neurotransmitter receptors.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The imidazole ring may interact with histamine receptors, while the piperazine ring could modulate serotonin or dopamine receptors. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-Imidazole Core Variations

The target compound’s piperazine-imidazole core is shared with several analogs, but substituent differences significantly influence properties:

  • The 2,6-dimethoxyphenyl group offers steric hindrance compared to the target’s 3,4-dimethoxy substitution, which may alter receptor binding .
  • (4-Methoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (MW: 350.8) lacks the chlorine atom and has only one methoxy group on the aryl ring, likely diminishing halogen-bonding interactions and polarity compared to the target .
  • 3-Phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride (MW: 410.9) features a propanone chain and a p-tolyl group on imidazole. The extended alkyl chain may enhance membrane permeability but reduce target specificity .

Aryl Substituent Effects

  • Sertaconazole (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) shares the imidazole and halogenated aryl motifs but replaces the piperazine-ethanone with an ethanol group. This structural difference impacts solubility and antifungal activity, as seen in sertaconazole’s clinical use .
  • 1-(4-Chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone (MW: 236.65) lacks the piperazine core but retains the chloroaryl-imidazole-ethanone motif.

Methanone vs. Ethanone Moieties

  • Compounds like (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime utilize ethanone backbones but incorporate oxime or thienyl groups, which may confer metabolic stability or altered pharmacokinetics compared to the target’s dimethoxyaryl system .

Structural and Physicochemical Comparison Table

Compound Name (Reference) Imidazole Substituent Aryl Group Core Structure Molecular Weight Key Features
Target Compound 3-Chlorophenyl 3,4-Dimethoxyphenyl Piperazine-ethanone ~450 (estimated) Halogen bonding (Cl), polar methoxy groups
Ethyl 2,6-Dimethoxyphenyl Piperazine-methanone 380.9 Steric hindrance, increased lipophilicity
Ethyl 4-Methoxyphenyl Piperazine-methanone 350.8 Reduced polarity, simpler substitution
Sertaconazole - 2,4-Dichlorophenyl Ethanol-imidazole 437.8 Antifungal activity, clinical relevance
- 4-Chloro-2-hydroxyphenyl Ethanone-imidazole 236.65 Hydrogen-bonding (OH), smaller scaffold

Key Research Findings

  • Halogen vs. Alkyl Groups : The 3-chlorophenyl group on the target’s imidazole may enable halogen bonding, a feature absent in ethyl-substituted analogs (–9), which rely on hydrophobic interactions .
  • Biological Implications: While sertaconazole’s ethanol moiety aids antifungal activity, the target’s ethanone-piperazine system could favor CNS penetration or kinase inhibition, as seen in other piperazine derivatives .

Biological Activity

The compound 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H21ClN4O3C_{20}H_{21}ClN_4O_3 with a molecular weight of approximately 403.86 g/mol. The structure features a piperazine ring, an imidazole moiety, and a methoxy-substituted phenyl group, which are known to contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing piperazine and imidazole rings have shown cytotoxic effects against various cancer cell lines. A study demonstrated that analogs with similar structures displayed IC50 values ranging from 1.61 µg/mL to 2.18 µg/mL against human cancer cell lines, indicating potent antiproliferative activity .

Anticonvulsant Activity

The anticonvulsant potential of imidazole and piperazine derivatives has been documented in several studies. Compounds with these structural features have been evaluated in picrotoxin-induced convulsion models, showing promising results in seizure control . The mechanism is believed to involve modulation of GABAergic neurotransmission.

The proposed mechanism of action for this compound involves interaction with specific receptors or enzymes in the central nervous system (CNS). The imidazole ring can facilitate binding to serotonin receptors, while the piperazine moiety may enhance affinity towards dopaminergic pathways, suggesting potential applications in treating psychiatric disorders .

Case Studies

StudyCompound TestedBiological ActivityFindings
This compoundAntitumorSignificant cytotoxicity against HT29 and Jurkat cells; IC50 < 2 µg/mL
Similar imidazole derivativesAnticonvulsantEffective in reducing seizure duration in animal models
Piperazine derivativesNeuropharmacological effectsModulated serotonin and dopamine receptors leading to behavioral changes

Q & A

Q. What synthetic routes are available for synthesizing this compound, and how are key intermediates characterized?

Methodological Answer: The synthesis involves coupling imidazole and piperazine derivatives via nucleophilic substitution or amide bond formation. Key steps include:

  • Reagents/Conditions : Use of coupling agents like HATU (), DIPEA as a base, and DMF as solvent for imidazole-piperazine conjugation.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization ().
  • Intermediate Characterization :
    • NMR : 1^1H and 13^13C NMR confirm regioselectivity of imidazole substitution (e.g., 3-chlorophenyl group at N1) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 455.18) .

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsPurposeKey Intermediate
13-chlorophenylimidazole, HATU, DIPEA, DMFCouplingImidazole-piperazine adduct
23,4-dimethoxyphenylacetyl chlorideAcylationFinal ketone product
3HCl in EtOHSalt formationHydrochloride salt

Q. What spectroscopic and analytical methods confirm structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6) reveals distinct peaks for piperazine protons (δ 2.5–3.5 ppm) and imidazole aromatic protons (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., spatial arrangement of dimethoxyphenyl groups) .
  • HPLC-PDA : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .

Q. Table 2: Analytical Parameters

MethodParametersCritical Observations
1^1H NMR400 MHz, DMSO-d6Piperazine CH2_2 split into multiplets
HRMSESI+, TOFExact mass matches theoretical (Δ < 2 ppm)
HPLC254 nm, 1 mL/minSingle peak retention time: 12.3 min

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DMF) .
  • Storage : Airtight containers in dry, dark conditions (-20°C for long-term stability) .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., S1PL), and what experimental models validate its efficacy?

Methodological Answer:

  • Target Engagement : The compound inhibits sphingosine-1-phosphate lyase (S1PL), reducing lymphocyte egress ().
  • In Vivo Models :
    • Rodent RA Models : Oral dosing (10–50 mg/kg) decreases joint inflammation via lymphocyte sequestration .
    • Dose-Response : EC50_{50} = 3.2 µM in human peripheral blood mononuclear cells (PBMCs) .

Q. Table 3: Pharmacological Data

ModelDose/ConcentrationEffectReference
Mouse RA50 mg/kg, oral60% reduction in paw swelling
Human PBMCs3.2 µM80% S1PL inhibition

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability : Differences in cell lines (e.g., Jurkat vs. primary lymphocytes) may alter IC50_{50} values .
  • Metabolic Stability : Hepatic microsome studies (e.g., rat vs. human) account for species-specific clearance rates .
  • Data Normalization : Use internal controls (e.g., β-actin in Western blots) to minimize batch effects .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Environmental Persistence : Follow OECD 307 guidelines to study biodegradation in soil/water matrices .
  • Biotic/Abiotic Transformations : LC-MS/MS identifies degradation products (e.g., demethylated metabolites) .
  • Ecotoxicity : Daphnia magna assays (48h LC50_{50}) evaluate acute aquatic toxicity .

Q. Table 4: Environmental Study Design

ParameterMethodKey Metrics
BioaccumulationOECD 305BCF (Bioaccumulation Factor)
PhotolysisEPA 1617Half-life under UV light
Soil AdsorptionBatch equilibriumKd_{d} (Distribution Coefficient)

Q. How can synthetic yield and scalability be optimized without compromising purity?

Methodological Answer:

  • Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps (yield improvement from 65% to 82%) .
  • Flow Chemistry : Continuous reactors reduce reaction time (2h vs. 12h batch) .
  • DoE (Design of Experiments) : Optimize temperature (60–80°C) and stoichiometry (1.2 eq. acyl chloride) via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.